

Decoding the Certificate of Analysis: A Technical Guide to Dothiepin-d3

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Compound of Interest

Compound Name: Dothiepin-d3

Cat. No.: B1147144

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the critical data and analytical methodologies presented in a Certificate of Analysis (CoA) for **Dothiepin-d3**. Understanding the nuances of a CoA is paramount for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is crucial for its application in pharmacokinetic studies and bioanalytical assays. This document will dissect the key components of a typical **Dothiepin-d3** CoA, offering detailed experimental protocols and clear data presentation to aid in its effective utilization in a research and development setting.

Physicochemical and Identification Data

A Certificate of Analysis for **Dothiepin-d3** begins with fundamental information that unequivocally identifies the compound. This section typically includes its chemical name, CAS number, molecular formula, and molecular weight. The "-d3" suffix indicates the presence of three deuterium atoms, which are intentionally incorporated to create a mass shift from the parent compound, Dothiepin, for use as an internal standard in mass spectrometry-based analyses.

Table 1: General Information for **Dothiepin-d3**

Parameter	Specification	Reference
Chemical Name	3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine	[1] [2]
Synonyms	Dosulepin-d3, N,N-(Dimethyl-d3)-dibenzo[b,e]thiepin-11(6H),γ-propylamine-d3	[1] [2]
CAS Number	136765-31-6	[2] [3]
Molecular Formula	C ₁₉ H ₁₈ D ₃ NS	[2] [3]
Molecular Weight	298.46 g/mol	[2] [3]
Appearance	Pale Yellow Semi-Solid	[2]
Storage	2-8°C Refrigerator	[2]

Purity and Composition Analysis

The purity of **Dothiepin-d3** is a critical parameter detailed in the CoA. It is typically determined by a combination of chromatographic and spectroscopic techniques. The CoA will specify the chemical purity, often determined by High-Performance Liquid Chromatography (HPLC), and the isotopic purity, which confirms the degree of deuterium incorporation.

Table 2: Purity and Isotopic Enrichment of **Dothiepin-d3** (Representative Data)

Analysis	Method	Result
Chemical Purity (HPLC)	Reverse-Phase HPLC	≥98%
Isotopic Purity (Mass Spectrometry)	LC-MS/MS	≥99% Deuterium Incorporation
Residual Solvents	Headspace GC-MS	<0.5%
Water Content (Karl Fischer)	Coulometric Karl Fischer Titration	<0.5%

Spectroscopic and Analytical Data

A CoA for a reference standard like **Dothiepin-d3** will include data from various analytical techniques to confirm its structure and identity. This typically includes Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Spectroscopic Data for **Dothiepin-d3** (Representative Data)

Technique	Data	Interpretation
Mass Spectrometry (ESI+)	m/z 299.1 [M+H] ⁺	Consistent with the protonated molecular ion of Dothiepin-d3.
¹ H NMR	Spectra provided	Conforms to the chemical structure of Dothiepin, with expected reduction in signal intensity for the deuterated methyl group.
¹³ C NMR	Spectra provided	Conforms to the chemical structure of Dothiepin.

Detailed Experimental Protocols

To ensure transparency and reproducibility, a comprehensive CoA should provide detailed methodologies for the key experiments performed to certify the material. The following sections outline typical protocols for the analysis of **Dothiepin-d3**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The chemical purity of **Dothiepin-d3** is commonly assessed using a stability-indicating reverse-phase HPLC method.

Experimental Workflow for HPLC Purity Analysis



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Caption: Workflow for HPLC purity analysis of **Dothiepin-d3**.

Protocol Details:

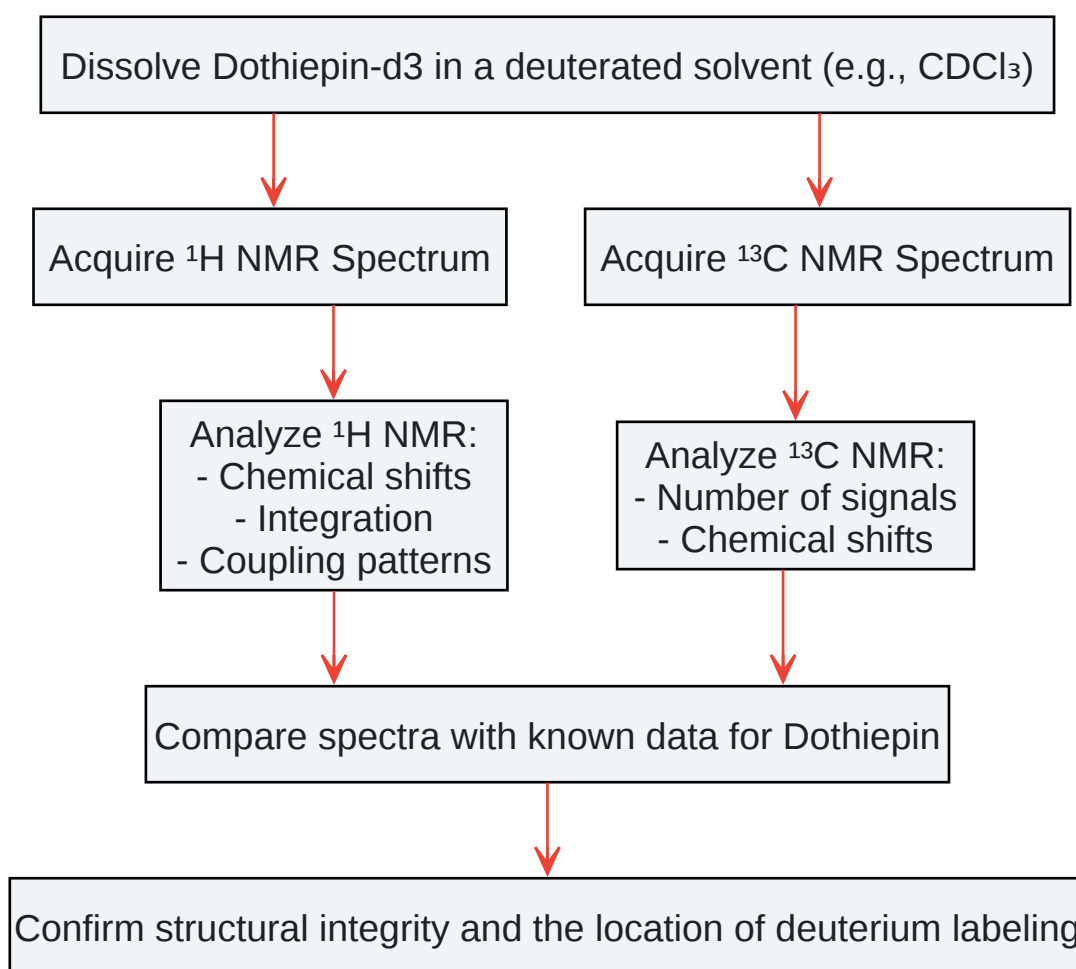
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Shodex C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[4]
- Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 2.6 with phosphoric acid) and methanol in a 35:65 (v/v) ratio.[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV absorbance at 231 nm.[4]
- Injection Volume: 10 µL.
- Sample Preparation: A stock solution of **Dothiepin-d3** is prepared in methanol and further diluted with the mobile phase to an appropriate concentration.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of **Dothiepin-d3**. **Dothiepin-d3** is frequently used as an internal standard

for the quantification of Dothiepin in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[5]

Experimental Workflow for LC-MS/MS Analysis



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